methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-thiazine ring fused to a benzene moiety, with a 3,4-dimethylphenyl group at position 4, a fluorine atom at position 7, and a methyl carboxylate substituent at position 2. The 1,1-dioxide designation indicates the sulfone group at the sulfur atom in the thiazine ring. Benzothiazine 1,1-dioxides are known for diverse biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties (e.g., PI3Kδ inhibition) . The fluorine atom at position 7 likely enhances metabolic stability and bioavailability, while the 3,4-dimethylphenyl group contributes to steric and electronic effects influencing target binding .
Properties
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-9-13(19)5-7-15(16)20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGPOGYRNTZIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds through the formation of an enaminoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the desired thiazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for higher yields and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and carboxylate positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thiazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Biological Activities
Research indicates that compounds like methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that benzothiazine derivatives can possess significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be useful in treating conditions like arthritis .
- Anticancer Activity : Preliminary studies indicate that similar compounds may inhibit tumor growth by interfering with cellular pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have documented the synthesis and testing of related compounds:
- Synthesis of Benzothiazine Derivatives : A study demonstrated the synthesis of various benzothiazine derivatives using ultrasound irradiation, highlighting improved yields compared to traditional methods. These derivatives showed promising biological activities .
- Biological Evaluation : Research on structurally similar compounds has revealed their potential as anti-inflammatory agents. For instance, derivatives of benzothiazine have been shown to inhibit pro-inflammatory cytokines in vitro .
- Pharmacokinetic Studies : Interaction studies indicate that the incorporation of fluorine enhances membrane permeability and binding affinity, which is crucial for drug development.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell membrane receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Methyl 7-Fluoro-4-(o-Tolyl)-4H-Benzo[b][1,4]thiazine-2-Carboxylate 1,1-Dioxide (CAS 1291845-73-2)
- Structural Differences : The o-tolyl (2-methylphenyl) group replaces the 3,4-dimethylphenyl group in the target compound.
b. Methyl 4-(3-Chlorophenyl)-7-Fluoro-4H-Benzo[b][1,4]thiazine-2-Carboxylate 1,1-Dioxide
- Structural Differences : A 3-chlorophenyl group replaces the 3,4-dimethylphenyl group.
- Impact : The electron-withdrawing chlorine atom may enhance electrophilic interactions with target proteins but reduce solubility compared to the electron-donating methyl groups in the target compound .
Heterocyclic Core Modifications
a. 2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives
- Structural Differences : The 1,2,4-thiadiazine core replaces the 1,4-thiazine ring.
- Impact : Thiadiazine derivatives, such as compound 15e in , exhibit PI3Kδ inhibitory activity (IC₅₀ = 12 nM), suggesting that core heteroatom arrangement critically influences enzyme binding. The target compound’s thiazine core may offer distinct conformational flexibility .
b. Methyl 4-Ethoxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide
- Structural Differences : An ethoxy group at position 4 and a methyl group at position 2 replace the 3,4-dimethylphenyl and fluorine substituents.
- Impact: The ethoxy group shortens the C9–O4 bond (1.336–1.352 Å vs.
Table 1: Key Comparisons
Research Findings and Implications
- Structural Conformations : The target compound’s thiazine ring likely adopts a distorted half-chair conformation similar to ’s analog, with substituents influencing planarity and intermolecular interactions (e.g., C–H∙∙∙S/O bonds) .
- Fluorine Effects : Fluorine at position 7 (common in ) improves metabolic stability, a trait shared with 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide (CAS 228253-44-9) .
- Synthetic Accessibility : The target compound’s synthesis may parallel methods in (e.g., alkylation of hydroxy precursors), though yields depend on substituent reactivity .
Biological Activity
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[b][1,4]thiazines and features a thiazine ring system with a methyl ester and a fluoro substituent. The structural formula can be represented as follows:
This compound's unique structure is believed to contribute to its biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of thiazine derivatives. For example, compounds with similar configurations have been tested for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways.
A notable study demonstrated that thiazine derivatives could inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific IC50 values for related compounds ranged from nanomolar to micromolar concentrations.
The biological activity of thiazine derivatives is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazine compounds act as inhibitors for enzymes involved in critical metabolic pathways.
- Receptor Modulation : Some derivatives have been shown to modulate receptor activity, influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a comparative study on various thiazine derivatives, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | 16 | Staphylococcus aureus |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of a series of thiazine derivatives found that this compound exhibited promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 10 | 48 hours |
| HeLa | 15 | 48 hours |
Q & A
Q. What are the recommended synthetic methodologies for methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and oxidation. Key reagents include trifluoromethanesulfonic acid (for cyclization) and oxidizing agents like meta-chloroperbenzoic acid (for sulfone formation). Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically impact intermediate stability and final yield. For example, higher polarity solvents may stabilize intermediates but prolong reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Table 1 : Common Reagents and Conditions
| Step | Reagent/Condition | Role | Optimization Tips |
|---|---|---|---|
| Cyclization | Triflic acid, 100°C | Facilitate ring closure | Control moisture to avoid side reactions |
| Oxidation | mCPBA, DCM, 0°C | Sulfone formation | Slow addition to prevent exothermic runaway |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) identifies substituent positions (e.g., fluorine coupling patterns at ~7 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, 0.1% formic acid) with UV detection at 254 nm. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines (IC₅₀ determination).
- ADME prediction : Employ computational tools like SwissADME to assess logP, solubility, and CYP450 interactions. Prioritize targets based on structural analogs (e.g., benzothiazine derivatives with anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in the sulfonation step?
- Methodological Answer : Low yields often arise from incomplete oxidation or side reactions. Strategies include:
- Alternative oxidizing agents : Replace mCPBA with Oxone® (potassium peroxymonosulfate) for better selectivity.
- Process intensification : Use microreactors to enhance heat/mass transfer during exothermic steps.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What mechanistic insights explain contradictory bioactivity data across cell-based vs. in vivo models?
- Methodological Answer : Discrepancies may stem from:
- Metabolic instability : Perform hepatic microsome assays to identify rapid degradation (e.g., ester hydrolysis).
- Tissue penetration limits : Use radiolabeled analogs to quantify biodistribution.
- Off-target effects : Conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended interactions. Validate findings via CRISPR-Cas9 knockout models .
Q. Which computational modeling approaches best predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) using crystal structures of target enzymes.
- Machine Learning (ML) : Train models on PubChem datasets to predict ADMET properties and optimize scaffold modifications .
Q. How do substituent modifications (e.g., fluorine position, methyl groups) influence its stability under physiological conditions?
- Methodological Answer :
- Fluorine substitution : Para-fluoro groups enhance metabolic stability (C-F bond inertia) but may reduce solubility.
- Methyl groups : Ortho-methyl substituents increase steric hindrance, slowing esterase-mediated hydrolysis.
- Accelerated stability testing : Expose derivatives to pH 1–9 buffers (37°C) and analyze degradation products via LC-MS .
Methodological Frameworks for Addressing Contradictions
Q. How should researchers reconcile conflicting data between in silico predictions and experimental results?
- Methodological Answer :
- Validation hierarchy : Prioritize experimental data but refine computational models iteratively.
- Error source analysis : Check force field parameters in MD simulations or training data biases in ML models.
- Collaborative replication : Share datasets via platforms like Zenodo for independent verification .
Q. What statistical methods are robust for analyzing dose-response anomalies in high-throughput screens?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
